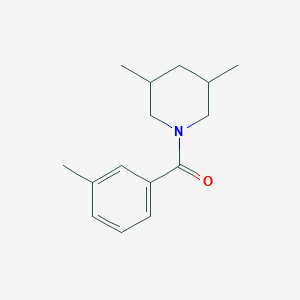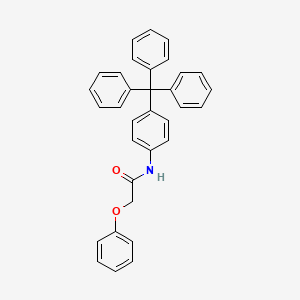![molecular formula C9H11NO4S B5200274 N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)
N-{[(2-furylmethyl)thio]acetyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-furylmethyl)thio]acetyl}glycine, commonly known as FMAG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMAG is a derivative of glycine, an amino acid that plays a crucial role in various physiological processes, including the synthesis of proteins and neurotransmitters. FMAG is a thioester of glycine and is known to possess antioxidant and anti-inflammatory properties.
Wirkmechanismus
FMAG exerts its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation. FMAG is known to scavenge free radicals and prevent lipid peroxidation, thus reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation.
Biochemical and Physiological Effects:
FMAG has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the modulation of the immune system, and the inhibition of cancer cell growth. FMAG has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FMAG has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one of the limitations of FMAG is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of FMAG. One area of research involves the development of novel FMAG derivatives with improved solubility and bioavailability. Another area of research involves the investigation of FMAG's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the potential of FMAG as an anti-cancer agent and its mechanisms of action in cancer cells.
Synthesemethoden
FMAG can be synthesized using a variety of methods, including the reaction of glycine with 2-furylmethyl chloride and thiourea. Another method involves the reaction of glycine with 2-furylmethyl mercaptan and acetic anhydride. These methods yield FMAG in high yields and purity.
Wissenschaftliche Forschungsanwendungen
FMAG has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[[2-(furan-2-ylmethylsulfanyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-8(10-4-9(12)13)6-15-5-7-2-1-3-14-7/h1-3H,4-6H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSNJBICJBVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200197.png)
![4-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5200205.png)
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5200223.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200240.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5200242.png)
![4-{[(2,4-dimethylphenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5200250.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-1-butanamine](/img/structure/B5200255.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5200260.png)
![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5200264.png)
![4'-(2-ethoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5200278.png)



